molecular formula C12H17NO2 B3272495 Ethyl 2-[(1-phenylethyl)amino]acetate CAS No. 56720-98-0

Ethyl 2-[(1-phenylethyl)amino]acetate

Cat. No.: B3272495
CAS No.: 56720-98-0
M. Wt: 207.27 g/mol
InChI Key: NFYBPTIJJCODFR-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-phenylethyl)amino]acetate is an organic compound with the molecular formula C12H17NO2. It is a liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its ethyl ester group attached to an amino acid derivative, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(1-phenylethyl)amino]acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 1-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-phenylethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Ethyl 2-[(1-phenylethyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(1-phenylethyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl 2-[(1-phenylethyl)amino]acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-(1-phenylethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYBPTIJJCODFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56720-98-0
Record name ethyl 2-[(1-phenylethyl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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